بنزوثيازولات
Benzothiadiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiadiazole moiety. These molecules exhibit diverse chemical and physical properties, making them valuable in various applications. Structurally, they consist of a five-membered thiazole ring (containing sulfur and nitrogen atoms) connected to a six-membered benzene ring. Benzothiadiazoles have found extensive use as intermediates in the synthesis of other organic compounds due to their reactivity.
In pharmaceutical research, these compounds are explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antiviral activities. Their ability to modulate various biological pathways makes them promising candidates for drug development. Additionally, benzothiadiazoles have been utilized in the formulation of agrochemicals, where they can act as herbicides or fungicides.
Moreover, their unique electronic properties render them suitable for applications in organic electronics and optoelectronics. These compounds are often employed as hole transport materials, electron acceptors, or sensitizers in solar cells and light-emitting diodes (LEDs), contributing to the development of efficient and sustainable technologies.

هيكل | الاسم الكيميائي | CAS | وسط |
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5-Amino-6-methyl-2,1,3-benzothiadiazole | 1230950-52-3 | C7H7N3S |
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4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole | 28681-49-4 | C8H6Br2N2S |
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4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole | 444579-39-9 | C26H30Br2N2S3 |
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4,7-Bis(5-trimethylstannyl-2-thienyl)-2,1,3-benzothiadiazole | 1025451-57-3 | C20H24N2S3Sn2 |
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4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | 1142208-46-5 | C9H8N6S2 |
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4,7-Bis(5-octyl-2-thienyl)-2,1,3-benzothiadiazole | 1171974-28-9 | C30H40N2S3 |
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7-(Dimethylamino)benzoc1,2,5thiadiazole-4-carbaldehyde | 1273326-17-2 | C9H9N3OS |
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4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole | 761416-46-0 | C26H32N2S3 |
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2,1,3-benzothiadiazole | 22706-22-5 | C6H4N2S |
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7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide | 123708-32-7 | C10H12BrN3O2S2 |
الوثائق ذات الصلة
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
الموردين الموصى بهم
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PRIBOLAB PTE.LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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